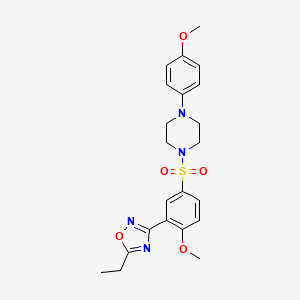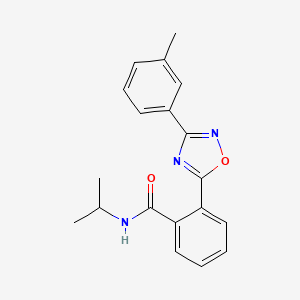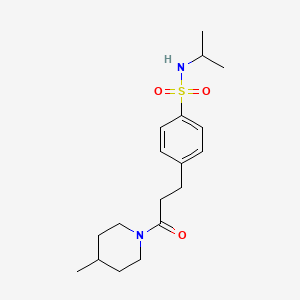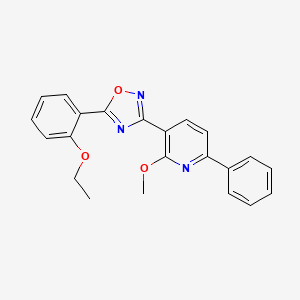
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPOM and is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms.
Mecanismo De Acción
The mechanism of action of EPPOM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPPOM has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
EPPOM has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of EPPOM in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPPOM in lab experiments include its low toxicity profile, high stability, and ease of synthesis. However, the limitations of using EPPOM include its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research on EPPOM. One potential direction is to further investigate the mechanism of action of EPPOM in cancer cells to identify the specific enzymes that it targets. Another direction is to explore the potential applications of EPPOM in other fields such as organic electronics and material science. Additionally, further studies are needed to evaluate the safety and efficacy of EPPOM in vivo to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of EPPOM involves the reaction of 2-(2-methoxy-6-phenylpyridin-3-yl) hydrazinecarboxamide and 2-bromoethyl ethyl ether in the presence of a base. The obtained product is then subjected to a cyclization reaction to form the desired compound.
Aplicaciones Científicas De Investigación
EPPOM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, EPPOM has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, EPPOM has been used as a building block for the synthesis of novel materials with improved properties. In organic electronics, EPPOM has been used as a hole transporting material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-19-12-8-7-11-16(19)22-24-20(25-28-22)17-13-14-18(23-21(17)26-2)15-9-5-4-6-10-15/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGZJJFIRZUPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



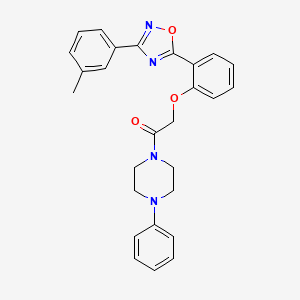



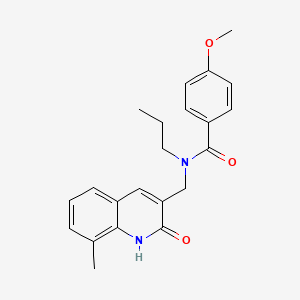

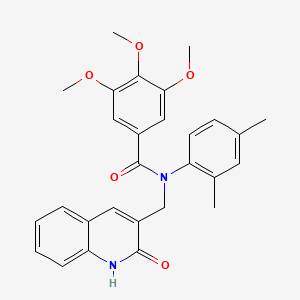
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)

